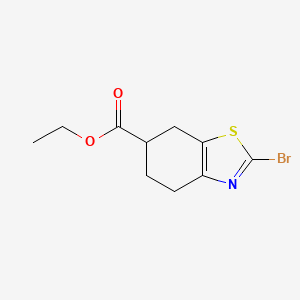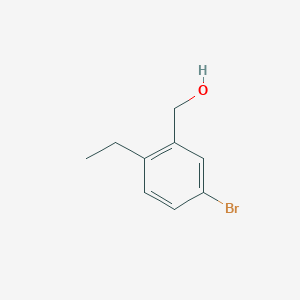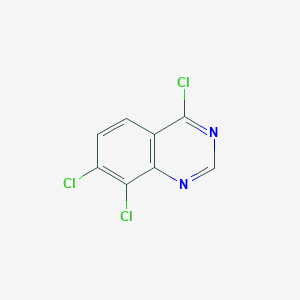
4,7,8-Trichloroquinazoline
Vue d'ensemble
Description
4,7,8-Trichloroquinazoline is a heterocyclic compound . It contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .
Molecular Structure Analysis
The molecular formula of this compound is C8H3Cl3N2 . It contains a total of 16 atoms; 3 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 3 Chlorine atoms . The structure includes 17 bonds; 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 233.5 g/mol . It has a complexity of 190 and a topological polar surface area of 25.8 Ų .Applications De Recherche Scientifique
Organocatalytic Synthesis and Pharmacological Properties
A study focused on the organocatalytic synthesis and pharmacological evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides, demonstrating potential anticonvulsant, antinociceptive, and anti-inflammatory activities. This research presents an efficient method for creating new heterocyclic compounds with significant pharmacological effects, highlighting the versatility of chloroquinoline derivatives in therapeutic applications (Wilhelm et al., 2014).
Corrosion Inhibition
Quinolinyl triazole derivatives, including those related to 4,7,8-trichloroquinazoline, have been identified as dominant inhibitors for mild steel in hydrochloric acid, showcasing their importance beyond pharmaceutical chemistry. These compounds exhibit significant inhibition efficiency, contributing to the field of corrosion science and highlighting the broader industrial applications of chloroquinoline derivatives (Bhat & Shetty, 2021).
Antifungal Activity
Research on antifungal active quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines synthesized in ionic liquids has shown excellent activity against Aspergillus niger and Penicillium notatum. This study not only contributes to the development of new antifungal agents but also emphasizes the role of green chemistry through the recyclability of ionic liquids, presenting an eco-friendly approach to pharmaceutical synthesis (Gupta, 2011).
Antibacterial and Anticorrosion Studies
Novel oxathiolan and triazole compounds based on 8-hydroxyquinoline derivatives have been synthesized and assessed for their antibacterial and anticorrosion properties on mild steel in HCl. These studies underline the multifunctional potential of chloroquinoline-based compounds in both medical and industrial fields, contributing to the development of materials with enhanced resistance to microbial growth and corrosion (Rbaa et al., 2020).
Synthesis of Bioactive Hybrids
The synthesis of 4-amino-7-chloro-based [1,2,3]-triazole hybrids through Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition represents a strategic approach in drug discovery, offering new avenues for developing therapeutics with enhanced biological activities. This research highlights the innovative use of click chemistry in the design and creation of novel bioactive molecules, potentially leading to breakthroughs in various therapeutic areas (Coghi et al., 2021).
Propriétés
IUPAC Name |
4,7,8-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDQSHQMHCEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027775-18-3 | |
| Record name | 4,7,8-trichloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

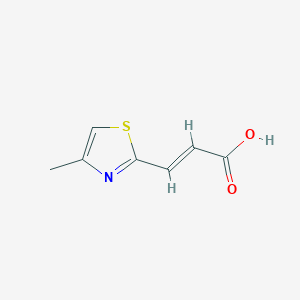

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
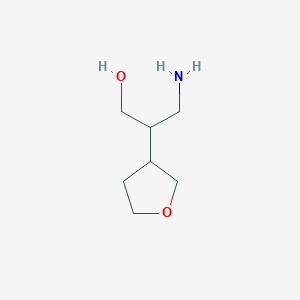


![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)

